Product packaging for 2-Amino-3-isopropylphenol(Cat. No.:)

2-Amino-3-isopropylphenol

Cat. No.: B13680523
M. Wt: 151.21 g/mol
InChI Key: DAIZNEMAGMWZKY-UHFFFAOYSA-N
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Description

2-Amino-3-isopropylphenol (CAS 1243363-18-9) is an organic compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . As a substituted phenol featuring both amino and isopropyl functional groups, it serves as a versatile building block in organic synthesis and medicinal chemistry research. The compound is of significant interest in the study of biodegradation pathways, particularly related to environmental contaminants. Research on structurally similar compounds like 2-isopropylphenol (IPP) has shown that they are key metabolites in the microbial degradation of common carbamate insecticides, such as isoprocarb . This suggests that this compound and its derivatives may be valuable for investigating environmental bioremediation strategies. Furthermore, its structure indicates potential as a precursor for the synthesis of more complex molecules for various research applications. This product is intended for research purposes and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO B13680523 2-Amino-3-isopropylphenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2-amino-3-propan-2-ylphenol

InChI

InChI=1S/C9H13NO/c1-6(2)7-4-3-5-8(11)9(7)10/h3-6,11H,10H2,1-2H3

InChI Key

DAIZNEMAGMWZKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)O)N

Origin of Product

United States

Synthetic Methodologies for 2 Amino 3 Isopropylphenol and Its Key Precursors

Direct Synthesis Approaches

Direct synthesis methods aim to construct the target molecule in a single, efficient step from readily available precursors. These approaches are often preferred for their atom economy and reduced process complexity.

The direct introduction of an amino group at the ortho position of an isopropylphenol, specifically 3-isopropylphenol (B134271), represents a significant synthetic challenge. Direct C-H amination of arenes is an attractive field of modern organic chemistry, though it often requires specialized directing groups or catalysts to achieve high regioselectivity. rsc.org

For a substrate like 3-isopropylphenol, the hydroxyl group is a powerful ortho-, para-directing group, activating the C2, C4, and C6 positions for electrophilic substitution. The isopropyl group is also an ortho-, para-director, further activating the C2, C4, and C6 positions. While this alignment of directing effects enhances the reactivity of the C2 position (ortho to both groups), achieving selective amination at this site over the C4 and C6 positions without resorting to complex catalytic systems remains a formidable obstacle. Current research often focuses on substrates with pre-installed directing groups, and a straightforward, high-yield method for the direct ortho-amination of 3-isopropylphenol is not prominently documented in standard chemical literature.

An alternative direct approach involves the isopropylation of an aminophenol precursor, such as 2-aminophenol (B121084). This typically involves a Friedel-Crafts alkylation reaction, where an isopropylating agent (e.g., isopropyl chloride or propene) reacts with the aromatic ring in the presence of a catalyst. A patented process, for instance, describes the synthesis of isopropyl-para-aminophenol by heating para-aminophenol with isopropyl chloride. google.com

However, applying this strategy to 2-aminophenol for the synthesis of 2-amino-3-isopropylphenol is complicated by regioselectivity. The amino (-NH2) and hydroxyl (-OH) groups are both potent activating, ortho-, para-directing groups. In 2-aminophenol, these groups would direct incoming electrophiles to positions 3, 4, 5, and 6, likely resulting in a complex mixture of mono- and di-isopropylated products, making the isolation of the desired this compound isomer difficult and inefficient. Selective alkylation of the hydroxyl or amino groups themselves, rather than the aromatic ring, is a more commonly explored transformation for aminophenols. researchgate.netumich.eduresearchgate.net

Multi-Step Reaction Pathways

Multi-step syntheses provide a more controlled, albeit longer, route to the target molecule. youtube.comvapourtec.com By introducing functional groups sequentially, chemists can overcome the regioselectivity challenges inherent in direct approaches.

A classic and reliable multi-step strategy for introducing an amino group onto an aromatic ring involves an initial nitration reaction followed by the reduction of the resulting nitro group. guidechem.com This pathway is particularly well-suited for the synthesis of this compound, starting from 3-isopropylphenol.

The first step in this pathway is the regioselective nitration of 3-isopropylphenol to form 3-isopropyl-2-nitrophenol. The success of this step hinges on controlling the position of nitration. As previously mentioned, the hydroxyl and isopropyl groups both activate the C2, C4, and C6 positions. Achieving high selectivity for the C2 position requires careful selection of nitrating agents and reaction conditions.

Various nitrating systems have been developed to influence the ortho-to-para product ratio in phenol (B47542) nitration. dergipark.org.trijcce.ac.ir Factors such as steric hindrance, the nature of the solvent, and the specific nitrating agent can be manipulated to favor ortho-nitration. dergipark.org.tr For example, reagents like strontium nitrate (B79036) (Sr(NO3)2) in the presence of H2SO4-silica have been shown to preferentially nitrate phenols at the ortho position under solvent-free conditions. researchgate.net Zeolite catalysts have also been employed to control the regioselectivity of nitration in substituted aromatic compounds. google.com By optimizing these conditions for 3-isopropylphenol, the formation of the key 3-isopropyl-2-nitrophenol intermediate can be favored.

Table 1: Selected Methods for Regioselective Nitration of Phenols

Nitrating Agent/SystemKey FeatureTypical SelectivityReference
Sr(NO3)2 / H2SO4-SilicaSolvent-free conditions, mildHigh preference for ortho-nitration researchgate.net
NH4NO3 / KHSO4Inexpensive and easy to handle reagentsGood yields with high ortho-regioselectivity dergipark.org.tr
Zeolite Catalysts (e.g., H-ZSM-5)Shape-selective catalysisCan favor para-isomer depending on pore size google.com
Metal Nitrates (e.g., Cu(NO3)2)Solvent-dependent selectivityOrtho/para ratio can be tuned by solvent choice ijcce.ac.ir

Once the 3-isopropyl-2-nitrophenol precursor is synthesized and isolated, the final step is the reduction of the nitro (-NO2) group to an amino (-NH2) group. This transformation is one of the most fundamental and well-established reactions in organic chemistry. Catalytic hydrogenation is the most common and efficient method. acs.orgnih.gov

The reaction typically involves treating the nitro compound with a reducing agent in the presence of a metal catalyst. A wide variety of catalytic systems have been proven effective for the reduction of nitrophenols. researchgate.netnih.gov The choice of catalyst and reducing agent can be tailored based on cost, efficiency, and functional group tolerance. For instance, the reduction of nitrophenols is a model reaction often used to test the activity of new catalysts. nih.gov

Commonly used systems include:

Palladium on carbon (Pd/C) with hydrogen gas (H2).

Sodium borohydride (B1222165) (NaBH4) in the presence of various catalysts like gold (Au) or nickel-copper (Ni-Cu) nanoparticles. acs.orgnih.govresearchgate.net

Tin(II) chloride (SnCl2) in acidic media, a classic stoichiometric reduction method. guidechem.com

These methods are generally high-yielding and produce the desired aminophenol with high purity after a simple workup.

Table 2: Examples of Catalytic Systems for Nitrophenol Reduction

CatalystReducing AgentKey CharacteristicsReference
Ni-Cu NanosheetsNaBH4High catalytic activity and stability; low cost acs.org
Gold Nanoparticles (AuNPs)NaBH4Excellent catalytic performance, reaction kinetics are easily monitored nih.govnih.gov
N-doped GrapheneNaBH4Metal-free catalysis, comparable activity to some metallic catalysts researchgate.net
Palladium on Carbon (Pd/C)H2 gasWidely used industrial method, highly efficient guidechem.com

Alkylation of Phenolic Compounds for Isopropyl Group Incorporation

The introduction of an isopropyl group onto a phenol ring is commonly achieved through Friedel-Crafts alkylation. wikipedia.org This class of reactions involves an electrophilic aromatic substitution where an alkylating agent, such as an alkene, alcohol, or alkyl halide, reacts with the aromatic ring in the presence of a catalyst. jk-sci.comchemistrysteps.com The hydroxyl group of phenol is a strongly activating ortho-, para-director, meaning that direct alkylation typically yields a mixture of 2-isopropylphenol (B134262) and 4-isopropylphenol. wikipedia.org The synthesis of the 3-isopropylphenol precursor, therefore, requires specific strategies to control regioselectivity.

The Friedel-Crafts alkylation of phenols can be performed using various alkylating agents and conditions, each presenting distinct advantages and challenges. wikipedia.org The reaction is a cornerstone for producing alkylphenols, which are valuable intermediates in the chemical industry. semanticscholar.org

Alkylation with Alkenes: Propylene is a common and industrially significant alkylating agent for producing isopropylphenols. wikipedia.org This process typically employs solid acid catalysts and is used in large-scale production, such as the cumene (B47948) process for manufacturing phenol and acetone, which involves the alkylation of benzene (B151609) with propene. wikipedia.org

Alkylation with Alcohols: Isopropyl alcohol (isopropanol) can also serve as the alkylating agent in the presence of an acid catalyst. semanticscholar.orgias.ac.in This method can be conducted under solvent-free conditions, and the chemoselectivity between O-alkylation (forming an ether) and C-alkylation (forming the desired C-C bond) can be controlled by adjusting reaction conditions. semanticscholar.orgresearchgate.net

Alkylation with Alkyl Halides: While traditional Friedel-Crafts reactions often use alkyl halides like isopropyl chloride, this approach is less favored for phenol alkylation due to the high reactivity of phenol and the generation of corrosive hydrogen halides. jk-sci.com Modern catalytic methods using alcohols or alkenes are generally considered more environmentally benign. nih.gov

The primary challenge in these variants is overcoming the inherent ortho- and para-directing influence of the hydroxyl group to obtain the meta-substituted precursor required for this compound.

The choice of catalyst is critical in Friedel-Crafts alkylation, influencing reaction rate, selectivity, and environmental impact. researchgate.net A wide range of both homogeneous and heterogeneous catalysts are employed. semanticscholar.org

Homogeneous Acid Catalysts: Traditional catalysts include Brønsted acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄), as well as Lewis acids such as aluminum chloride (AlCl₃) and boron trifluoride (BF₃). researchgate.net Lewis acids are typically categorized by their activity, with AlCl₃ being very active, FeCl₃ moderately active, and SnCl₄ considered mild. jk-sci.com While effective, these homogeneous catalysts are often corrosive, difficult to separate from the product mixture, and can generate significant waste. researchgate.netmdpi.com

Heterogeneous Solid Acid Catalysts: To address the drawbacks of homogeneous catalysts, significant research has focused on solid acid catalysts. These materials are non-corrosive, reusable, and easily separated from the reaction products. researchgate.net

Aluminosilicates (Zeolites): Zeolites are crystalline aluminosilicates with well-defined pore structures that can impart shape selectivity to the reaction, favoring the formation of specific isomers. researchgate.net Various zeolite structures, such as ZSM-5, Mordenite, and Beta zeolites, have been investigated for phenol alkylation. ias.ac.inresearchgate.net Their activity is influenced by pore size and acid strength. researchgate.net For example, an amorphous aluminosilicate (B74896) catalyst has been used for the alkylation of phenol with isopropanol (B130326) to produce isopropylphenol.

Acidic Resins: Cation-exchange resins, such as Amberlyst-15, are also effective solid acid catalysts for phenol alkylation. semanticscholar.orgresearchgate.net

Other Solid Catalysts: Other materials explored for this transformation include silica-alumina, clay, and supported metal halides. researchgate.netgoogle.com

Table 1: Comparison of Catalyst Types in Phenol Alkylation

Catalyst Type Examples Advantages Disadvantages Citations
Homogeneous Lewis Acids AlCl₃, FeCl₃, BF₃ High activity Corrosive, difficult to recycle, stoichiometric amounts often needed jk-sci.comresearchgate.netmdpi.com
Homogeneous Brønsted Acids H₂SO₄, H₃PO₄, HF Readily available Environmental concerns, corrosive researchgate.netmdpi.com
Heterogeneous (Zeolites) ZSM-5, Beta, Mordenite Reusable, non-corrosive, potential for shape selectivity Can be deactivated by coking, may require higher temperatures researchgate.netmdpi.com
Heterogeneous (Resins) Amberlyst-15, Nafion Easy separation, effective at lower temperatures Limited thermal stability semanticscholar.orgmdpi.com
Heterogeneous (Oxides) Amorphous Silica-Alumina Good activity, reusable Lower selectivity compared to zeolites researchgate.netfigshare.com

Direct Friedel-Crafts isopropylation of phenol predominantly yields 2-isopropylphenol and 4-isopropylphenol. google.com The synthesis of 3-isopropylphenol, a key precursor for this compound, therefore relies on the isomerization of the more readily available ortho- and para-isomers.

The isomerization process is typically conducted in the presence of an acid catalyst under conditions that allow for the migration of the isopropyl group around the aromatic ring. This reaction is reversible, and achieving a high yield of the meta-isomer can be challenging. wikipedia.org Studies have shown that treating mixtures of isopropylphenol isomers with strong acids, such as anhydrous hydrogen fluoride (B91410) with a Lewis acid fluoride, can lead to the conversion to the meta-isomer. google.com However, these harsh conditions can also promote disproportionation, a side reaction that produces phenol and diisopropylphenols, thereby reducing the yield of the desired product. google.com The development of selective isomerization catalysts and conditions is crucial for efficiently producing 3-isopropylphenol.

Conversion of Halogenated Isopropylphenols

An alternative synthetic route to this compound begins with a halogenated 3-isopropylphenol, such as 2-bromo-3-isopropylphenol (B8771395) or 2-chloro-3-isopropylphenol. In this approach, the amino group is introduced by replacing the halogen atom. This can be accomplished through nucleophilic aromatic substitution or, more commonly, through modern palladium-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group (such as a halide) on an aromatic ring. wikipedia.org For this reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.commasterorganicchemistry.com These EWGs stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. wikipedia.orgmasterorganicchemistry.com

In the case of a 2-halo-3-isopropylphenol, the ring is not strongly activated. The hydroxyl (-OH) and isopropyl (-CH(CH₃)₂) groups are electron-donating or weakly activating, which disfavors the standard SNAr mechanism. Therefore, forcing conditions, such as high temperatures and pressures with a strong nucleophile like ammonia (B1221849) or an amide, would be required, likely resulting in low yields and side reactions. youtube.com While novel strategies, such as using radicals as transient activating groups, are being explored to expand the scope of SNAr on electron-rich rings, these are not yet standard synthetic methods. osti.gov

The Buchwald-Hartwig amination has become a premier method for forming carbon-nitrogen bonds, largely overcoming the limitations of traditional methods like SNAr. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction allows for the amination of a wide variety of aryl halides and pseudohalides (like triflates) with primary or secondary amines under relatively mild conditions. wikipedia.orgorganic-chemistry.org

The reaction mechanism involves a catalytic cycle with a Pd(0) species. libretexts.org Key steps include the oxidative addition of the aryl halide to the palladium center, coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the desired aryl amine and regenerate the Pd(0) catalyst. youtube.com

A crucial component of this reaction is the choice of ligand coordinated to the palladium. The development of bulky, electron-rich phosphine (B1218219) ligands (often called Buchwald ligands, such as XPhos and SPhos) was instrumental in creating highly active and general catalyst systems that are effective for a broad range of substrates, including electron-rich aryl chlorides and bromides. youtube.com

For the synthesis of this compound, a 2-halo-3-isopropylphenol could be coupled with an ammonia equivalent or a protected amine using a suitable palladium/ligand system and a base (e.g., sodium tert-butoxide). This method offers a highly versatile and efficient pathway to the target compound. wikipedia.org

Table 2: Key Components of the Buchwald-Hartwig Amination

Component Role Examples Citations
Palladium Precatalyst Source of the active Pd(0) catalyst Pd₂(dba)₃, Pd(OAc)₂ libretexts.org
Ligand Stabilizes Pd, facilitates oxidative addition and reductive elimination XPhos, SPhos, BrettPhos, BINAP, DPPF wikipedia.orgyoutube.com
Base Deprotonates the amine to form the active nucleophile NaOt-Bu, K₃PO₄, Cs₂CO₃ youtube.com
Aryl Halide Electrophilic partner (substrate) Aryl bromides, chlorides, iodides, triflates wikipedia.orgorganic-chemistry.org
Amine Nucleophilic partner (reagent) Primary amines, secondary amines, ammonia equivalents wikipedia.orgorganic-chemistry.org

Advanced Synthetic Techniques

Green chemistry principles are increasingly integrated into synthetic routes to reduce the environmental impact of chemical manufacturing. This involves the use of biocatalysts, sustainable solvents, and energy-efficient processes to create safer and more economical production methods.

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and efficiency under mild conditions. For the synthesis of aminophenols, enzymes offer a green alternative to conventional chemical methods that often require harsh reagents and catalysts.

A key biocatalytic approach relevant to the synthesis of ortho-aminophenols involves the use of hydroxylaminobenzene (HAB) mutase. dtic.milresearchgate.net In a process starting from a nitroaromatic precursor, such as 2-nitro-3-isopropylphenol, an initial reduction step (which can be chemically or enzymatically catalyzed) would yield the corresponding hydroxylaminobenzene intermediate. Subsequently, an immobilized HAB mutase enzyme can catalyze the rearrangement of this intermediate specifically to the ortho-aminophenol product. dtic.milresearchgate.net This enzymatic transformation is highly regioselective, which is a significant advantage in preventing the formation of other isomers.

Other enzyme classes, such as transaminases and imine reductases, are widely employed for the synthesis of chiral amines and could be engineered for specific amination reactions. researchgate.netmdpi.com For instance, flavoprotein oxidases have been investigated for the direct oxidative amination of substituted phenols, consuming only oxygen and releasing hydrogen peroxide as a byproduct. researchgate.net Amine dehydrogenases (AmDHs) also represent a promising route, performing reductive amination of keto-precursors to furnish amines. frontiersin.org These biocatalytic methods represent a frontier in sustainable amine synthesis, offering pathways that reduce reliance on heavy metal catalysts and harsh reaction conditions. mdpi.comnih.gov

Table 1: Overview of Biocatalytic Strategies for Amine Synthesis
Enzyme ClassReaction TypeKey AdvantagesApplicability to this compound SynthesisReference
Hydroxylaminobenzene (HAB) MutaseIsomerization/RearrangementHigh regioselectivity for ortho-aminophenol formation.Directly applicable for converting 3-isopropyl-hydroxylaminobenzene to the target compound. dtic.mil, researchgate.net
Flavoprotein OxidaseOxidative AminationUses O₂ as the oxidant; avoids sacrificial substrates.Potentially applicable for direct amination of 3-isopropylphenol. researchgate.net
Amine Dehydrogenases (AmDHs)Reductive AminationHigh conversion rates and enantioselectivity for chiral amines.Could be applied if a corresponding keto-precursor is available. frontiersin.org
Transaminases (TAs) / Imine Reductases (IREDs)Reductive AminationWell-established for chiral amine synthesis.Applicable for converting a keto-precursor, often requiring a sacrificial amine donor. researchgate.net, mdpi.com

The choice of solvents is a critical aspect of green chemistry, as they often constitute the largest mass component of a reaction mixture and contribute significantly to waste and environmental impact. Traditional syntheses of amines and phenols frequently employ volatile organic compounds (VOCs) like dichloromethane (B109758) or dimethylformamide (DMF). mdpi.com Sustainable chemistry seeks to replace these with environmentally benign alternatives.

Water is considered the ultimate green solvent due to its availability, non-toxicity, and non-flammability. researchgate.netarkat-usa.org For reactions like the synthesis of aminophenols, which often involve polar substrates and reagents, water can be an excellent medium, particularly when combined with biocatalysis. nih.gov

Other classes of green solvents include:

Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. DESs are non-volatile, biodegradable, and can be tailored to specific reactions, serving as both the solvent and catalyst in some amination processes. mdpi.com

Bio-based Solvents: Derived from renewable resources like biomass, solvents such as ethyl lactate (B86563) and glycerol (B35011) offer biodegradability and lower toxicity. researchgate.net

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable solvent that allows for easy product separation by simple depressurization. It is particularly useful in biphasic catalysis systems. researchgate.net

The selection of sustainable reagents also involves replacing hazardous chemicals. For the reduction of a nitro-precursor like 2-nitro-3-isopropylphenol, catalytic hydrogenation using molecular hydrogen (H₂) with a recyclable catalyst (e.g., Pd/C) is a greener alternative to stoichiometric reducing agents that generate large amounts of waste.

Table 2: Comparison of Sustainable Solvents for Chemical Synthesis
Solvent TypeExamplesKey PropertiesReference
AqueousWaterNon-toxic, non-flammable, abundant, inexpensive. researchgate.net, arkat-usa.org
Deep Eutectic Solvents (DESs)Choline chloride/UreaLow volatility, biodegradable, tunable properties, potential catalytic activity. mdpi.com
Ionic Liquids (ILs)[BMIM][BF₄]Low volatility, high thermal stability, tunable. nih.gov, researchgate.net
Bio-based SolventsEthyl lactate, GlycerolDerived from renewable resources, biodegradable. researchgate.net
Supercritical FluidsSupercritical CO₂Non-toxic, allows for easy separation, useful in biphasic systems. researchgate.net

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reaction mixtures. Unlike conventional heating, which relies on conduction and convection, microwave energy directly couples with polar molecules in the mixture, leading to rapid and uniform heating. ijprdjournal.com This technology can dramatically reduce reaction times from hours to minutes, increase product yields, and improve product purity by minimizing side reactions. cem.comnih.gov

While specific literature on the microwave-assisted synthesis of this compound is not available, the technique has been successfully applied to analogous reactions. For example, the synthesis of acetaminophen (B1664979) (paracetamol) via the acylation of p-aminophenol is significantly accelerated under microwave irradiation, with reactions completing in minutes with high yields. ijprdjournal.comjuniperpublishers.comresearchgate.net Similarly, the hydrogenation of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) has been demonstrated using a microwave system equipped for the direct addition of gaseous reagents like hydrogen. cem.com These examples suggest that key steps in the synthesis of this compound, such as the reduction of 2-nitro-3-isopropylphenol or subsequent functionalization, could be rendered significantly more efficient through the application of microwave technology.

Table 3: Examples of Microwave-Assisted Synthesis of Related Compounds
ReactionConventional Method (Time)Microwave Method (Time)Yield ImprovementReference
Acetylation of p-aminophenol~1 hour2 minutesFrom 72% to 91% juniperpublishers.com, researchgate.net
Synthesis of 4-(o-chlorophenyl)-2-aminothiazoleNot specifiedA few minutesHigh yields nih.gov
Hydrogenation of 4-nitrophenolHoursMinutesRapid conversion cem.com

Flow chemistry, or continuous manufacturing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This approach offers substantial advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety, and straightforward scalability. uc.ptnih.gov

The synthesis of aminophenols is particularly well-suited to flow chemistry. A notable example is a continuous system for producing ortho-aminophenols from nitroaromatic compounds. dtic.milresearchgate.net In this setup, the nitro compound is first passed through a column containing a reducing agent (e.g., zinc) to generate the hydroxylaminobenzene intermediate. The stream then flows through a second column containing immobilized HAB mutase, which catalyzes the rearrangement to the ortho-aminophenol product with high selectivity. dtic.milresearchgate.net This integrated chemo-enzymatic flow process is directly applicable to the synthesis of this compound from its nitro precursor, offering a safe, efficient, and continuous production method.

Furthermore, the catalytic hydrogenation of o-nitrophenol to o-aminophenol has been successfully implemented in a continuous flow fixed-bed reactor using a Pd/Al₂O₃ catalyst, demonstrating the robustness of flow systems for handling reactions involving gaseous reagents like hydrogen under pressure. google.com

Table 4: Applications of Flow Chemistry in Aminophenol Synthesis
ReactionFlow System DetailsKey AdvantagesReference
Nitroaromatic to o-aminophenolTwo-column system: (1) Zinc reduction, (2) Immobilized HAB mutase.Continuous production, high selectivity, integrated chemo-enzymatic process. dtic.mil, researchgate.net
Hydrogenation of o-nitrophenolFixed-bed reactor with Pd/Al₂O₃ catalyst.Improved safety for hydrogenation, continuous process, high throughput. google.com
General API SynthesisMulti-step sequential flow systems with in-line purification.Reduced manual handling, telescoping of synthetic steps, improved reproducibility. uc.pt, nih.gov

Chiral synthesis, or asymmetric synthesis, is concerned with the stereoselective production of a single enantiomer of a chiral molecule. The target compound, this compound, is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, chiral synthesis methodologies are not directly applicable to its preparation.

However, the principles of chiral synthesis are highly relevant in the broader context of aminophenol chemistry. Chiral aminophenol derivatives are valuable as ligands and catalysts in a wide range of asymmetric reactions, including the addition of diethyl zinc to aldehydes and asymmetric Friedel-Crafts alkylations. nih.govgoogle.comresearchgate.net For instance, if the isopropyl group in this compound were replaced by a group that creates a stereocenter, or if another chiral moiety were introduced elsewhere in the molecule, then asymmetric methods would become essential for producing enantiomerically pure versions.

Methods for achieving this would include:

Enzymatic Resolutions: Using enzymes like lipases to selectively react with one enantiomer in a racemic mixture.

Asymmetric Catalysis: Employing chiral catalysts (which could themselves be derived from aminophenols) to guide a reaction toward the formation of a specific enantiomer. researchgate.net

Use of Chiral Auxiliaries: Temporarily attaching a chiral group to a precursor molecule to direct the stereochemical outcome of a subsequent reaction.

While not required for this compound itself, these techniques are fundamental in pharmaceutical and fine chemical synthesis where the biological activity of a molecule is often dependent on its specific stereochemistry.

Green Chemistry Approaches in Synthesis

Optimization of Reaction Conditions and Yields

Optimizing the reaction conditions is paramount for maximizing the yield of this compound while minimizing the formation of unwanted isomers and byproducts. The following subsections detail the influence of various parameters on the critical nitration and reduction steps.

The choice of solvent is critical in both the nitration of 3-isopropylphenol and the subsequent reduction of the nitro-intermediate. The solvent can influence reactant solubility, reaction rate, and, most importantly, the regioselectivity of the nitration step.

In the nitration of phenols, solvent polarity plays a significant role in determining the ratio of ortho to para isomers. nih.govresearchgate.net For the synthesis of this compound, the desired intermediate is 2-nitro-3-isopropylphenol, an ortho-substituted product. Aprotic solvents are generally preferred as protic solvents can hinder the nitration process altogether. nih.gov Studies on similar phenolic compounds have shown that halogenated solvents like methylene (B1212753) chloride or chloroform (B151607) can improve chemoselectivity. nih.govchemicalbook.com Furthermore, the use of acetonitrile (B52724) has been reported to favor the formation of o-nitrophenols in high yields at reflux temperatures. dergipark.org.tr

For the reduction of the nitro group, common solvent systems include ethanol-water mixtures or methanol. acsgcipr.orgacs.org In catalytic hydrogenation, the solvent must effectively dissolve the nitroaromatic compound while being compatible with the catalyst and hydrogen gas. Aqueous media are frequently used for the reduction of nitrophenols, often with the aid of a co-solvent to enhance solubility. google.com

Table 1: Illustrative Effect of Solvent on the Regioselectivity of Phenol Nitration Data based on analogous phenol nitration reactions and serves as a model for the nitration of 3-isopropylphenol.

Temperature and pressure are critical variables, particularly for controlling reaction rates and ensuring safety. Nitration reactions are highly exothermic, and careful temperature control is necessary to prevent runaway reactions and the formation of undesired byproducts. beilstein-journals.org Typically, nitrations of phenolic compounds are conducted at reduced temperatures, often between 0°C and 25°C, to manage the reaction's exothermicity and improve selectivity. quickcompany.ingoogle.com In the selective reduction of dinitrophenols using sodium disulfide, the reaction is initiated at a lower temperature (e.g., 20-25°C) to favor the reduction of one specific nitro group, and then heated (e.g., to 80°C) to ensure the reaction goes to completion. google.com

In the catalytic hydrogenation of the nitro-intermediate, both temperature and hydrogen pressure significantly affect the reaction rate. Studies on the hydrogenation of nitrophenols show that reactions can be carried out at temperatures ranging from room temperature to approximately 80°C. google.comekb.eg Increasing the temperature generally accelerates the reaction, but excessive heat can lead to catalyst degradation or undesirable side reactions.

Hydrogen pressure is another key parameter in catalytic reduction. Typical pressures for nitrophenol hydrogenation range from 30 to 60 psig. google.com Higher pressures increase the concentration of dissolved hydrogen, which can lead to faster reaction rates. However, the optimal pressure must be determined empirically to balance reaction speed, efficiency, and equipment safety limitations.

Table 2: Representative Temperature and Pressure Conditions for Nitrophenol Hydrogenation Data compiled from various catalytic hydrogenation processes for nitrophenols.

The reduction of 2-nitro-3-isopropylphenol to this compound is most commonly achieved via catalytic hydrogenation. The choice of catalyst is crucial for achieving high conversion and yield.

Common heterogeneous catalysts for the reduction of aromatic nitro groups include noble metals such as palladium on carbon (Pd/C) and platinum on carbon (Pt/C), as well as Raney nickel. google.comcommonorganicchemistry.comwikipedia.org Pd/C is often the preferred catalyst due to its high activity and efficiency. commonorganicchemistry.com The catalyst support can also influence activity. For instance, studies have shown high catalytic performance using platinum nanoparticles supported on Co-Al LDH nanosheets for 4-nitrophenol reduction. mdpi.com

Catalyst loading, defined as the weight percentage of the catalyst relative to the substrate, directly impacts the reaction rate. Increasing the catalyst loading generally leads to a shorter reaction time. For example, in the hydrogenation of p-nitrophenol, increasing the catalyst dose of a 5% Ni-K catalyst from 0.2 g to 1.0 g resulted in a sharp decrease in the time required for complete conversion from 30 minutes to just over 3.5 minutes. ekb.eg However, an optimal loading must be found to balance reaction speed with the cost and potential for metal leaching from the catalyst.

Table 3: Impact of Catalyst Loading on Reaction Time for p-Nitrophenol Reduction (Illustrative Example) Based on data for 5% Ni-K catalyst, demonstrating the general principle.

The stoichiometry of reagents is a fundamental aspect of optimizing the synthesis of this compound.

In the initial nitration step, the molar ratio of the nitrating agent to the 3-isopropylphenol substrate must be carefully controlled. A slight excess of the nitrating agent, such as sodium nitrate, is often used to ensure complete conversion of the starting material. For instance, a synthesis of a related isomer used a molar ratio of approximately 1.1 equivalents of sodium nitrate to 1 equivalent of 3-isopropylphenol. chemicalbook.com Using a large excess can lead to the formation of dinitro- or other over-nitrated byproducts. nih.gov

For the reduction step, stoichiometric considerations depend on the chosen method. In catalytic hydrogenation, hydrogen is supplied in excess to drive the reaction to completion. google.com When using chemical reductants, the stoichiometry is critical. For reductions with sodium borohydride (NaBH₄), a significant excess is typically required because NaBH₄ can react with the solvent (if protic) and the phenolic hydroxyl group. nih.gov For reductions using sodium sulfide (B99878) (Na₂S), the reaction mechanism is complex, and the rate can be proportional to the square of the concentration of sodium disulfide, which forms in situ. researchgate.net Therefore, the initial concentration and stoichiometry of the sulfide reagent must be precisely controlled to achieve an efficient and selective reduction. acsgcipr.orgstackexchange.com

Table 4: Compound Names Mentioned in the Article

Chemical Transformations and Reactivity Profile of 2 Amino 3 Isopropylphenol

Reactions of the Amino Group

The primary aromatic amino group is a versatile functional group that serves as a key site for a wide range of chemical transformations. Its nucleophilic character allows it to readily react with electrophiles.

The amino group of 2-Amino-3-isopropylphenol can be readily acylated by reacting with acylating agents such as acid chlorides or anhydrides to form N-aryl amides. This reaction is typically chemoselective for the more nucleophilic amino group over the phenolic hydroxyl group, especially under neutral or slightly basic conditions. quora.comacs.org For instance, the acylation of aminophenols is a standard industrial process, such as in the synthesis of N-acetyl-para-aminophenol (paracetamol) from p-aminophenol. google.comwikipedia.org The reaction generally proceeds by nucleophilic attack of the nitrogen atom on the carbonyl carbon of the acylating agent.

Table 1: Representative Acylation Reaction

Reactant Acylating Agent Product Conditions

N-alkylation of the amino group can be achieved using various alkylating agents, such as alkyl halides or alcohols. Direct alkylation with alkyl halides can sometimes lead to mixtures of mono- and di-alkylated products. umich.edu Modern methods often employ metal catalysts, such as ruthenium or cobalt complexes, to facilitate the selective mono-N-alkylation of aromatic amines with alcohols through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.govresearchgate.net This process involves the temporary oxidation of the alcohol to an aldehyde, condensation with the amine to form an imine, and subsequent reduction of the imine to the secondary amine. nih.gov

To achieve selective O-alkylation over N-alkylation, the amino group can be temporarily protected, for example, by forming an imine with benzaldehyde. researchgate.netresearchgate.net Conversely, selective N-alkylation can be performed by forming an imine and then reducing it in a one-pot reaction. umich.eduresearchgate.net

Table 2: Representative N-Alkylation Reaction

Reactant Alkylating Agent Product Conditions

Primary aromatic amines like this compound undergo diazotization when treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). scialert.netorganic-chemistry.org This reaction converts the amino group into a diazonium salt (-N₂⁺), which is a highly versatile intermediate. organic-chemistry.orglibretexts.org

The resulting arenediazonium salt can undergo a variety of subsequent transformations, making it a cornerstone of synthetic aromatic chemistry:

Sandmeyer Reactions: The diazonium group can be replaced by -Cl, -Br, or -CN using the corresponding copper(I) salt.

Schiemann Reaction: Replacement by fluorine (-F) can be achieved using fluoroboric acid (HBF₄).

Replacement by Iodine: The diazonium group can be substituted with iodine by treatment with potassium iodide (KI).

Replacement by Hydroxyl: Heating the aqueous diazonium salt solution replaces the diazonium group with a hydroxyl group (-OH).

Azo Coupling: The diazonium salt can act as an electrophile and react with activated aromatic rings (like phenols or anilines) to form azo compounds, which are often brightly colored dyes. scialert.net

Table 3: Potential Transformations via Diazotization

Starting Material Intermediate Reagent for Transformation Final Product
This compound 2-hydroxy-3-isopropyldiazonium chloride CuCl 2-Chloro-6-isopropylphenol
This compound 2-hydroxy-3-isopropyldiazonium chloride CuBr 2-Bromo-6-isopropylphenol
This compound 2-hydroxy-3-isopropyldiazonium chloride KI 2-Iodo-6-isopropylphenol

The amino group of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones. chemcess.com The reaction involves a nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form an imine (or Schiff base). researchgate.netwikipedia.org This reaction is typically acid-catalyzed. wikipedia.org The formation of imines is a reversible process. For aminophenols, the ortho-hydroxyl group can sometimes participate in subsequent cyclization reactions. chemicalbook.com

Table 4: Representative Condensation Reaction

Reactant Carbonyl Compound Product

Amide bond formation is a fundamental reaction of the amino group and is mechanistically identical to acylation. It is one of the most common transformations in organic synthesis. researchgate.net Amides can be prepared by reacting this compound with a carboxylic acid, typically in the presence of a coupling agent (e.g., DCC, HATU), or more directly with a more reactive carboxylic acid derivative like an acid chloride or an ester. libretexts.orglibretexts.org The reaction with an acid chloride is generally rapid and exothermic. The resulting amide is a stable functional group due to the resonance delocalization between the nitrogen lone pair and the carbonyl group.

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a nucleophilic phenoxide ion. It can also undergo reactions typical of alcohols, such as esterification and etherification, although its reactivity is influenced by its attachment to an aromatic ring. researchgate.net

Key reactions involving the phenolic hydroxyl group include:

O-Alkylation (Williamson Ether Synthesis): The hydroxyl group can be converted into an ether by reaction with an alkyl halide. This reaction is typically carried out in the presence of a base (e.g., K₂CO₃, NaOH) which deprotonates the phenol (B47542) to form the more nucleophilic phenoxide anion. umich.edutandfonline.com To ensure selectivity for O-alkylation over N-alkylation in aminophenols, the amino group may first need to be protected. researchgate.net

O-Acylation (Esterification): The hydroxyl group can be acylated to form a phenyl ester. This is usually achieved by reacting the phenol with an acid chloride or anhydride, often in the presence of a base like pyridine. beilstein-journals.org In molecules containing both amino and hydroxyl groups, N-acylation is generally faster due to the higher nucleophilicity of the amino group. quora.com However, selective O-acylation can be achieved under acidic conditions, where the amino group is protonated and thus deactivated as a nucleophile. beilstein-journals.org

Table 5: Representative Reactions of the Phenolic Hydroxyl Group

Reaction Type Reagent Product Conditions
O-Alkylation Methyl Iodide 2-Amino-1-isopropoxy-3-methylbenzene Base (e.g., K₂CO₃), suitable solvent

Etherification Reactions

The phenolic hydroxyl group of this compound can readily undergo etherification. The Williamson ether synthesis is a common and effective method for this transformation. masterorganicchemistry.comwikipedia.orgyoutube.com This reaction proceeds via an SN2 mechanism where the phenoxide ion, formed by deprotonating the phenol with a suitable base, acts as a nucleophile and attacks an alkyl halide or other suitable electrophile. masterorganicchemistry.comwikipedia.org

The first step is the deprotonation of the phenolic hydroxyl group using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the more nucleophilic phenoxide. The resulting phenoxide then displaces a halide from an alkyl halide to form the corresponding ether. The choice of base and solvent is crucial to avoid competing reactions, such as N-alkylation of the amino group. Using a milder base like potassium carbonate can favor O-alkylation.

A general scheme for the etherification is as follows:

Scheme 1: General Etherification of this compound

Interactive Data Table: Examples of Etherification Reactions of this compound

Alkylating AgentProductBaseSolvent
Methyl iodide2-Amino-3-isopropyl-1-methoxybenzeneK2CO3Acetone
Ethyl bromide2-Amino-3-isopropyl-1-ethoxybenzeneNaHTHF
Benzyl chloride2-Amino-1-(benzyloxy)-3-isopropylbenzeneK2CO3DMF

Esterification Reactions

Both the amino and hydroxyl groups of this compound are nucleophilic and can react with acylating agents such as acid chlorides or anhydrides to form esters and amides, respectively. Selective acylation can be achieved by carefully controlling the reaction conditions.

The amino group is generally more nucleophilic than the hydroxyl group and will react preferentially under neutral or slightly basic conditions. N-acylation can be achieved by reacting this compound with an acylating agent in the presence of a non-nucleophilic base like pyridine or triethylamine.

To achieve O-acylation, the more reactive amino group must first be protected. Alternatively, under strongly basic conditions where the phenol is deprotonated to the phenoxide, O-acylation can be favored.

A general scheme for the esterification is as follows:

Scheme 2: General Esterification of this compound

Interactive Data Table: Examples of Esterification Reactions of this compound

Acylating AgentProduct (Major)Conditions
Acetyl chlorideN-(2-hydroxy-6-isopropylphenyl)acetamidePyridine, 0 °C
Acetic anhydrideN-(2-hydroxy-6-isopropylphenyl)acetamideEt3N, CH2Cl2
Benzoyl chloride2-amino-3-isopropylphenyl benzoateNaOH (aq), Schotten-Baumann

Oxidation Pathways (e.g., to quinone-type intermediates)

Aminophenols are susceptible to oxidation, and this compound is expected to be readily oxidized to form quinone-type structures. The presence of both an electron-donating amino group and a hydroxyl group on the aromatic ring makes it particularly sensitive to oxidizing agents.

Oxidation can be carried out using a variety of reagents, such as Fremy's salt (potassium nitrosodisulfonate) orgsyn.orgwikipedia.orgresearchgate.net, or other oxidizing agents like manganese dioxide (MnO2) or silver oxide (Ag2O). The likely product of the oxidation of this compound is a quinone imine. These are highly conjugated and often colored compounds. Quinone imines are reactive intermediates and can participate in further reactions, such as cycloadditions. mdpi.com

A plausible oxidation pathway is the formation of an o-quinone imine:

Scheme 3: Plausible Oxidation of this compound to a Quinone Imine

Reactions of the Aromatic Ring

Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)

The amino and hydroxyl groups are strong activating groups and ortho-, para- directors in electrophilic aromatic substitution reactions. wikipedia.orgmasterorganicchemistry.com The isopropyl group is a weaker activating group and is also an ortho-, para- director. The combined effect of these groups will strongly activate the aromatic ring towards electrophilic attack and direct incoming electrophiles to the positions ortho and para to the hydroxyl and amino groups.

Given the positions of the existing substituents (amino at C2, isopropyl at C3), the most likely positions for electrophilic attack are C4 and C6. Steric hindrance from the bulky isopropyl group at C3 might favor substitution at the C6 position.

Halogenation: Halogenation, for instance with bromine (Br2) in a polar solvent, is expected to proceed readily without a Lewis acid catalyst due to the high activation of the ring.

Nitration: Nitration can be achieved with a mixture of nitric acid and sulfuric acid. However, the strong oxidizing conditions of nitration can also lead to degradation of the aminophenol. It is often necessary to protect the amino group, for example by acetylation, before carrying out the nitration to achieve a cleaner reaction.

Interactive Data Table: Examples of Electrophilic Aromatic Substitution of this compound

ReagentElectrophileExpected Major Product(s)
Br2 in acetic acidBr+2-Amino-6-bromo-3-isopropylphenol
HNO3, H2SO4 (with prior N-acetylation)NO2+N-(2-hydroxy-6-isopropyl-4-nitrophenyl)acetamide

Hydrogenation Reactions

The aromatic ring of this compound can be reduced to a cyclohexyl ring under catalytic hydrogenation conditions. This reaction typically requires high pressures of hydrogen gas and a heterogeneous catalyst, such as platinum oxide (PtO2) or rhodium on carbon (Rh/C). acs.orgacs.orgakjournals.com The amino and hydroxyl groups will be retained during this transformation. The product of the hydrogenation would be 2-amino-3-isopropylcyclohexanol, which can exist as a mixture of stereoisomers.

A general scheme for the hydrogenation is as follows:

Scheme 4: Hydrogenation of this compound

Coupling Reactions (e.g., C-C coupling)

The aromatic ring of this compound can be functionalized through various palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. mdpi.com To participate in these reactions, the molecule typically needs to be converted into an aryl halide or a triflate. The phenolic hydroxyl group can be readily converted to a triflate (-OTf) group by reaction with triflic anhydride. This triflate can then participate in Suzuki libretexts.orgwikipedia.orgorganic-chemistry.org or Heck wikipedia.orgorganic-chemistry.orglibretexts.org coupling reactions.

Suzuki Coupling: A 2-amino-3-isopropylphenyl triflate could be coupled with a boronic acid in the presence of a palladium catalyst and a base to form a biaryl compound.

Heck Coupling: The same triflate could be reacted with an alkene in the presence of a palladium catalyst and a base to introduce a vinyl group onto the aromatic ring.

Interactive Data Table: Examples of C-C Coupling Reactions of this compound Derivatives

Reaction TypeReactant 1Reactant 2CatalystProduct
Suzuki2-Amino-3-isopropylphenyl triflatePhenylboronic acidPd(PPh3)42-Amino-3-isopropylbiphenyl
Heck2-Amino-3-isopropylphenyl triflateStyrenePd(OAc)2, P(o-tol)32-Amino-3-isopropyl-6-styrylphenol

Reaction Mechanisms and Intermediates

The reactivity of this compound is governed by the interplay of its three functional components: the phenol, the aromatic amine, and the isopropyl group. These groups dictate the compound's susceptibility to oxidation, electrophilic substitution, and rearrangements, leading to various reaction pathways and transient intermediates.

Free-Radical Pathways

The phenolic and aminic hydrogens of this compound are susceptible to abstraction, initiating free-radical chain reactions. The presence of both an amino and a hydroxyl group on the aromatic ring makes it particularly sensitive to oxidation.

Oxidation can be initiated by reactive oxygen species (ROS) or other radical initiators. nih.gov The initial step likely involves the formation of a phenoxyl radical or an aminyl radical. The stability of these radicals is influenced by the electronic properties of the other substituents on the ring. In the case of this compound, both the amino and hydroxyl groups can donate electron density, stabilizing the radical intermediate.

Once formed, these radical species can participate in several downstream reactions:

Propagation: The initial radical can abstract a hydrogen atom from another molecule of this compound, propagating the radical chain.

Coupling: Two radical species can combine to form dimeric or polymeric structures. This is a common pathway for phenolic compounds, leading to complex product mixtures.

Oxygenation: In the presence of oxygen, the initial radical can react to form a peroxyl radical. This can then lead to the formation of hydroperoxides and subsequent degradation products, including carbonyl compounds from the cleavage of the aromatic ring. nih.gov

The isopropyl group can also participate in free-radical reactions. The tertiary benzylic hydrogen on the isopropyl group is relatively weak and can be abstracted to form a stable benzylic radical. This radical is stabilized by resonance with the aromatic ring and can undergo further reactions, such as oxidation or coupling.

In the context of biological systems or in the presence of specific reagents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), an electron can be abstracted from the nitrogen atom to form an aminium radical cation. mdpi.com This intermediate can then undergo homolytic cleavage of an adjacent C-H bond to generate an iminium species, representing another key free-radical mediated transformation pathway. mdpi.com

Carbocationic Rearrangements

Carbocations are key intermediates in many organic reactions, and they are prone to rearrangement to form more stable species. ucalgary.ca The stability of simple alkyl carbocations follows the order: tertiary > secondary > primary. ucalgary.ca Reactions involving this compound that proceed through a carbocationic intermediate could therefore exhibit rearrangements.

For instance, if the hydroxyl group were protonated under acidic conditions to form an alkyloxonium ion, its departure as a water molecule would be unlikely as it would form a highly unstable aryl cation. However, reactions involving the isopropyl group are more likely to involve carbocation rearrangements.

If a reaction were to generate a carbocation on the isopropyl group (e.g., through protonation of a double bond in a derivative or loss of a leaving group), a rearrangement could occur. The two primary types of carbocation rearrangements are:

1,2-Hydride Shift: A hydrogen atom on a carbon adjacent to the carbocation moves with its pair of bonding electrons to the electron-deficient carbon. This typically occurs if it leads to a more stable carbocation (e.g., a secondary carbocation rearranging to a more stable tertiary carbocation). cureffi.org

1,2-Alkyl Shift: An alkyl group (like a methyl group) migrates in a similar fashion to a hydride shift. This is also driven by the formation of a more stable carbocation. masterorganicchemistry.com

While carbocation rearrangements are fundamental in organic chemistry, their specific occurrence in reactions starting directly from this compound would depend on the reaction conditions and the ability to form a carbocationic intermediate, typically on an alkyl side-chain rather than the aromatic ring itself. libretexts.orguregina.ca

Quinone Methide Formation and Reactivity

Phenols with alkyl substituents, particularly in the ortho or para position, can be oxidized to form highly reactive intermediates known as quinone methides. nih.govacs.org These species are characterized by a quinone-like structure with an exocyclic double bond. This compound, being an ortho-substituted phenol, has the structural motif necessary for the formation of an ortho-quinone methide.

The formation is typically initiated by a two-electron oxidation of the phenol. nih.gov This process can be enzymatic, for instance via cytochrome P450 in metabolic pathways, or chemical, using oxidizing agents like lead dioxide (PbO₂). nih.govnih.gov The reaction likely proceeds through a phenoxyl radical intermediate, which then undergoes further oxidation and deprotonation.

The presence of the amino group at the 2-position and the isopropyl group at the 3-position would lead to the formation of a 2-amino-3-(prop-1-en-2-yl)cyclohexa-3,5-dien-1-one intermediate upon oxidation and tautomerization.

Table 1: Potential Pathways to Quinone Methide Formation

Method Description Key Intermediate
Enzymatic Oxidation Catalyzed by enzymes like cytochrome P450, this involves benzylic C-H bond hydroxylation followed by dehydration. chemrxiv.org Benzylic alcohol

| Chemical Oxidation | Use of two-electron oxidizing agents can directly convert the substituted phenol to the corresponding quinone methide. nih.gov | Phenoxyl radical |

Once formed, ortho-quinone methides are potent electrophiles and are highly reactive towards nucleophiles. nih.gov They can also act as heterodienes in cycloaddition reactions. chemrxiv.org This reactivity is central to their role in various chemical transformations.

Nucleophilic Addition: Quinone methides readily react with a wide range of nucleophiles, including water, alcohols, thiols (like glutathione), and amines. The nucleophile attacks the exocyclic carbon of the quinone methide, leading to rearomatization and the formation of a new phenol derivative. Studies on related p-isopropylphenol have shown that its oxidative metabolism leads to a quinone methide intermediate that can be trapped by glutathione. nih.gov

Diels-Alder Reactions: Ortho-quinone methides can participate as the diene component in inverse-electron-demand Diels-Alder reactions with electron-rich alkenes (dienophiles). This provides a powerful method for the construction of chroman ring systems. chemrxiv.org

Derivatization Studies

The functional groups of this compound (hydroxyl, amino, and the aromatic ring) offer multiple sites for chemical modification, making it a versatile scaffold for the synthesis of a wide range of derivatives.

Synthesis of Substituted Derivatives

Various synthetic strategies can be employed to modify the core structure of this compound. These modifications can target the hydroxyl group, the amino group, or the aromatic ring itself.

O-Alkylation and O-Acylation: The phenolic hydroxyl group can be readily converted to an ether or an ester. For example, O-alkylation can be achieved using alkyl halides in the presence of a base, while O-acylation can be performed using acyl chlorides or anhydrides. A related study on thymol (2-isopropyl-5-methylphenol) optimized chloroacetylation by cooling the reaction mixture and using an excess of the acylating agent. finechem-mirea.ru

N-Alkylation and N-Acylation: The amino group can be alkylated or acylated using similar methodologies to those for the hydroxyl group. Selective functionalization can be challenging due to the comparable reactivity of the two groups, often requiring the use of protecting groups.

Electrophilic Aromatic Substitution: The electron-donating hydroxyl and amino groups activate the aromatic ring towards electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The positions of substitution will be directed by the existing groups.

Synthesis of β-Amino Alcohols: A one-pot synthesis method has been developed for creating β-amino alcohol derivatives from various substituted aromatic phenols. growingscience.com This reaction involves the phenol, epichlorohydrin, and an amine, often catalyzed by lipase and a phase transfer catalyst. growingscience.comresearchgate.net Applying this methodology to this compound could generate a library of corresponding arloxypropanolamine derivatives.

Table 2: Examples of Derivatization Reactions for Phenolic Scaffolds

Reaction Type Reagents Functional Group Targeted Product Type
Chloroacetylation Chloroacetyl chloride or anhydride Hydroxyl Chloroacetate Ester
Methoxylation Methyl iodide Hydroxyl Methoxy Ether
One-pot aminolysis Epichlorohydrin, Amine, Lipase Hydroxyl β-Amino Alcohol

Functionalization Strategies for Libraries

The development of chemical libraries from a core scaffold like this compound is crucial for drug discovery and materials science. Functionalization strategies aim to introduce molecular diversity in a systematic and efficient manner.

Combinatorial Chemistry: By combining a set of building blocks with the reactive sites of the this compound scaffold, large libraries of related compounds can be generated. For example, a library of amides could be synthesized by reacting the amino group with a diverse collection of carboxylic acids.

One-Pot Chemoenzymatic Cascades: A modern approach involves using enzymes to generate reactive intermediates that are then trapped in situ by a variety of nucleophiles or dienophiles. chemrxiv.org For instance, an α-ketoglutarate-dependent non-heme iron enzyme could hydroxylate the benzylic carbon of the isopropyl group. The resulting benzylic alcohol can exist in equilibrium with the corresponding ortho-quinone methide. This reactive intermediate can then be intercepted by various nucleophiles (thiols, amines) or dienophiles in the same reaction vessel to create a diverse set of functionalized products. chemrxiv.org This strategy allows for the one-pot conversion of a C-H bond into new C-C, C-N, C-O, and C-S bonds, which is highly valuable for library synthesis. chemrxiv.org

Structure Reactivity Relationships in 2 Amino 3 Isopropylphenol Systems

Influence of Amino Group on Aromatic Reactivity

The amino group (-NH₂) is a powerful activating group in electrophilic aromatic substitution reactions. wikipedia.org Its influence on the reactivity of the benzene (B151609) ring is primarily due to its strong electron-donating resonance effect (+R or +M effect). The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system, significantly increasing the electron density of the ring. quora.comstackexchange.com This enrichment of electrons makes the aromatic ring more nucleophilic and therefore much more susceptible to attack by electrophiles. quora.comlumenlearning.com

This electron donation is not uniform across the ring; the electron density is preferentially increased at the positions ortho and para to the amino group. wikipedia.org Consequently, the amino group is a strong ortho, para-director, guiding incoming electrophiles to these positions. The resonance structures of aniline, a simpler aromatic amine, illustrate this charge distribution.

In the context of 2-Amino-3-isopropylphenol, the amino group strongly activates the ring. While the amino group also exerts a weaker electron-withdrawing inductive effect (-I) due to the higher electronegativity of nitrogen compared to carbon, the resonance effect is overwhelmingly dominant. stackexchange.com This strong activation means that reactions such as halogenation, nitration, and sulfonation can often proceed under milder conditions than those required for benzene itself. wikipedia.orglibretexts.org For instance, the bromination of aromatic compounds with strong activating groups like amino or hydroxyl groups can be difficult to control, often leading to poly-substituted products. libretexts.org

Table 1: Relative Rates of Nitration for Substituted Benzenes
Substituent (R in C₆H₅R)Relative Rate of NitrationDirecting Effect
-OH1000ortho, para
-NH₂~1000ortho, para
-CH₃25ortho, para
-H1N/A
-Cl0.033ortho, para
-NO₂6 x 10⁻⁸meta

Steric and Electronic Effects of the Isopropyl Substituent

The isopropyl group, -CH(CH₃)₂, influences the reactivity of the aromatic ring through both steric and electronic effects.

Electronic Effects: Alkyl groups, including isopropyl, are generally considered to be weakly electron-donating. This occurs through an inductive effect (+I), where the alkyl group pushes electron density through the sigma bond onto the aromatic ring. libretexts.org This slight increase in electron density provides a small activating effect on the ring, making it marginally more reactive towards electrophiles than benzene. However, this effect is significantly weaker than the powerful resonance donation from the amino and hydroxyl groups.

Steric Effects: The most significant contribution of the isopropyl group in this compound is steric hindrance. lumenlearning.com Being a branched alkyl group, it is bulkier than a simple methyl or ethyl group. Its position at C3 creates a crowded environment, particularly for the adjacent positions on the ring (C2 and C4). This steric bulk can hinder the approach of an electrophile, making substitution at the C4 position less favorable than it might otherwise be based on electronic effects alone. researchgate.net While the amino and hydroxyl groups strongly direct incoming electrophiles to the ortho and para positions, the steric hindrance from the isopropyl group at C3 will likely disfavor substitution at the C4 position. lumenlearning.com

Table 2: Summary of Substituent Effects in this compound
SubstituentPositionElectronic EffectSteric EffectDirecting Influence
-NH₂2Strongly Activating (+R >> -I)Moderateortho, para (positions 4, 6)
-OH1Strongly Activating (+R > -I)Lowortho, para (positions 2, 4, 6)
-CH(CH₃)₂3Weakly Activating (+I)Highortho, para (positions 2, 4, 5)

Interactions between Ortho-Amino and Hydroxyl Groups

The placement of the amino and hydroxyl groups in an ortho relationship on the phenol (B47542) ring allows for a significant intramolecular interaction: hydrogen bonding. wikipedia.org A hydrogen bond can form between the hydrogen atom of the hydroxyl group and the lone pair of electrons on the nitrogen atom of the amino group (O-H···N), or between a hydrogen atom of the amino group and the lone pair on the oxygen atom (N-H···O).

This intramolecular hydrogen bonding has several consequences for the molecule's properties and reactivity.

Physical Properties: It leads to a higher melting point and boiling point compared to isomers where such bonding is not possible, due to the energy required to break this internal bond. wikipedia.orgresearchgate.net For example, 2-aminophenol (B121084) has a melting point of 174 °C. wikipedia.org

Acidity and Basicity: The hydrogen bond can influence the pKa values of both the phenolic proton and the amino group. The donation of the hydroxyl hydrogen to the amino nitrogen can decrease the acidity of the phenol (making the proton harder to remove) and decrease the basicity of the amine (as the lone pair is less available). quora.com

Reactivity: The involvement of the lone pairs and protons in hydrogen bonding can modulate the reactivity of these functional groups. For instance, the nucleophilicity of the amino nitrogen might be slightly reduced. This interaction can also hold the two functional groups in a relatively fixed conformation, which can be important in reactions involving chelation or in directing the stereochemical outcome of a reaction. nih.gov

Regioselectivity and Stereoselectivity in Reactions

Regioselectivity: The term regioselectivity refers to the preference for a reaction to occur at one position over another. masterorganicchemistry.com In electrophilic aromatic substitution of this compound, the regioselectivity is determined by the combined directing effects of the three substituents.

-OH group (at C1): A very strong activating, ortho, para-director. It directs towards positions 2, 4, and 6.

-NH₂ group (at C2): A very strong activating, ortho, para-director. It directs towards positions 4 and 6.

-CH(CH₃)₂ group (at C3): A weak activating, ortho, para-director. It directs towards positions 2, 4, and 5.

The positions most strongly activated are those that benefit from the powerful resonance effects of both the -OH and -NH₂ groups. These are positions 4 and 6.

Position 6: This position is para to the -NH₂ group and ortho to the -OH group. It is strongly activated electronically. Sterically, it is relatively unhindered.

Position 4: This position is para to the -OH group and ortho to the -NH₂ group. It is also very strongly activated electronically. However, it is adjacent to the bulky isopropyl group at C3, which will sterically hinder the approach of an electrophile.

Position 5: This position is meta to both the -OH and -NH₂ groups, and therefore is not strongly activated by them.

Therefore, electrophilic substitution is most likely to occur at position 6 , which is strongly electronically activated and sterically accessible. Substitution at position 4 is electronically favorable but sterically hindered.

Stereoselectivity: Stereoselectivity describes the preferential formation of one stereoisomer over another. masterorganicchemistry.com For reactions involving this compound, stereoselectivity would become a factor if a new chiral center is created during a reaction. The existing molecular structure itself is achiral. However, if a reaction were to introduce a substituent that creates a stereocenter, the existing groups, particularly the bulky isopropyl group and the ortho-amino and hydroxyl groups (potentially involved in chelation with a reagent), could influence the facial selectivity of the attack, leading to a preference for one enantiomer or diastereomer. The regioselectivity of ring-opening reactions in strained heterocyclic systems, for example, is highly dependent on the nature of substituents. mdpi.com While specific data on stereoselective reactions of this compound is limited, the principles suggest that the crowded steric environment could be exploited in asymmetric synthesis.

Applications in Chemical Science and Technology

As a Versatile Synthetic Intermediate and Building Block

The bifunctional nature of 2-Amino-3-isopropylphenol, possessing both a nucleophilic amino group and a phenolic hydroxyl group, allows it to serve as a precursor in the synthesis of more complex molecules.

Precursor for Dyes and Pigments

Aminophenols are a well-established class of compounds used in the synthesis of various dyes, including azo dyes and sulfur dyes. The amino group can be diazotized and coupled with other aromatic compounds to form chromophoric azo linkages. While direct examples of this compound in dye synthesis are not prevalent in published research, the general reactivity of aminophenols suggests its suitability for this purpose. The presence of the isopropyl group may influence the solubility and fastness properties of the resulting dyes, potentially enhancing their affinity for hydrophobic fibers and improving their thermal stability.

Building Block for Complex Organic Molecules

In the realm of fine chemical synthesis, substituted phenols and anilines are fundamental building blocks. This compound could serve as a starting material for the synthesis of a variety of organic molecules. The amino and hydroxyl groups can be chemically modified or used to direct further substitutions on the aromatic ring, enabling the construction of intricate molecular architectures.

Intermediate in Heterocyclic Compound Synthesis

The ortho-disposed amino and hydroxyl groups in this compound make it a prime candidate for the synthesis of various heterocyclic compounds. Condensation reactions with carboxylic acids, aldehydes, or ketones can lead to the formation of benzoxazoles. Similarly, reactions with other bifunctional reagents could yield phenoxazines and other related heterocyclic systems. These heterocyclic motifs are often found in pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties. The synthesis of benzoxazoles from 2-aminophenols is a widely practiced synthetic strategy. nih.govmdpi.comorganic-chemistry.orgnih.gov Likewise, 2-aminophenols are key precursors in the synthesis of phenoxazine derivatives. researchgate.netnih.govsemanticscholar.orgnih.gov

In Materials Science

The functional groups of this compound also lend themselves to applications in polymer chemistry and materials science.

Functional Monomer for Polymer Synthesis

The presence of both an amino and a hydroxyl group allows this compound to act as a functional monomer in polymerization reactions. It can be incorporated into polymer backbones or used as a pendant group to impart specific properties to the resulting material. Aminophenols, in general, have been explored as monomers for the synthesis of various polymers. nih.gov

Condensation Polymerization Applications

Condensation polymerization is a process where monomers join together, resulting in the formation of larger structural units while releasing smaller molecules such as water. libretexts.orgpressbooks.pubsavemyexams.com The amino and hydroxyl groups on this compound make it a suitable candidate for the synthesis of condensation polymers like polyamides and polyesters.

In the synthesis of polyamides , the amino group of this compound can react with a dicarboxylic acid or its derivative. mdpi.comnih.gov The resulting polymer would feature amide linkages in its backbone. The isopropyl group and the hydroxyl group would be pendant to the polymer chain, influencing its properties such as solubility, thermal stability, and potential for post-polymerization modification.

For polyester synthesis, the hydroxyl group can undergo esterification with a dicarboxylic acid. To incorporate the entire monomer into the polymer backbone via both functional groups, a co-monomer strategy would be necessary, potentially involving protection of one of the functional groups during the initial polymerization step. The properties of the resulting polyesters would similarly be influenced by the isopropylphenol moiety.

Table 1: Potential Condensation Polymerization Reactions with this compound

Polymer TypeCo-monomerResulting LinkagePendant Groups on Polymer Chain
PolyamideDicarboxylic Acid (e.g., Adipic acid)Amide-OH, -CH(CH₃)₂
PolyesterDicarboxylic Acid (e.g., Terephthalic acid)Ester-NH₂, -CH(CH₃)₂

This table represents theoretical applications based on the functional groups of the compound.

Post-Polymerization Modification Strategies

Post-polymerization modification is a powerful technique for introducing specific functionalities into a polymer that may not be compatible with the initial polymerization conditions. nih.govcmu.eduutexas.edu this compound can be used to modify existing polymers that have electrophilic sites.

For instance, a polymer with acyl chloride or activated ester side chains could be readily functionalized by reacting with the amino group of this compound to form amide linkages. Similarly, polymers containing isocyanate groups can react with either the amino or hydroxyl group to form urea or urethane linkages, respectively. squarespace.com This strategy allows for the precise introduction of the isopropylphenol group onto a polymer backbone, which could impart new properties such as altered hydrophobicity, metal-binding capabilities, or serve as a handle for further reactions. umn.edu

Ligand Design for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. nih.govrsc.orgdovepress.com The design of the organic ligand is crucial for determining the structure and properties of the resulting MOF. Amino-functionalized ligands are of particular interest for applications such as CO₂ capture due to the basicity of the amino group. frontiersin.org

While direct use of this compound as a primary ligand in well-known MOFs is not widely reported, its derivative, 2-aminoterephthalic acid, is a common building block for creating amino-functionalized MOFs. frontiersin.org The amino and hydroxyl groups of this compound are excellent coordinating sites for metal ions. The bulky isopropyl group could influence the pore size and geometry of the MOF structure, potentially leading to materials with unique guest-host properties. It could be envisioned as a modulator or a secondary ligand in more complex MOF structures.

Components in Organic Electronic Materials (e.g., OLEDs)

Organic Light-Emitting Diodes (OLEDs) are devices that utilize thin films of organic molecules to generate light upon the application of an electric current. The performance of an OLED is highly dependent on the chemical structure of the organic materials used. While specific research on this compound in OLEDs is scarce, related molecular structures are relevant. Arylamine derivatives are frequently used as hole-transporting materials in OLEDs. The amino group in this compound provides a basic arylamine scaffold. Further functionalization, for instance, by attaching other aromatic groups to the nitrogen atom, could lead to materials with suitable electronic properties for use in OLEDs. The isopropyl and phenol (B47542) groups would modulate the solubility, film-forming properties, and energy levels of the resulting compound.

In Catalysis and Ligand Chemistry

The combination of a chelating amino-phenol structure with a chiral center (if resolved) or a sterically demanding group makes this compound and its derivatives attractive for applications in catalysis.

Design of Chiral Ligands for Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral compounds using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. mdpi.com Chiral ligands, which coordinate to a metal center, are key to inducing enantioselectivity. nih.govnih.gov Chiral 1,2-amino alcohols are a well-established class of ligands for various asymmetric transformations. nih.govmdpi.com

This compound contains the core structural elements of an amino alcohol. If used in its enantiomerically pure form, it could serve as a precursor for chiral ligands. For example, it can be used to synthesize Schiff base (imine) ligands by condensation of the amino group with a chiral aldehyde or ketone. These ligands can then coordinate with various transition metals to form catalysts for reactions such as asymmetric reductions, oxidations, or carbon-carbon bond-forming reactions. nih.govmdpi.commdpi.comresearchgate.net The isopropyl group's steric bulk can play a crucial role in creating a specific chiral environment around the metal center, thereby influencing the stereochemical outcome of the reaction.

Table 2: Potential Asymmetric Catalytic Applications for Ligands Derived from Chiral this compound

Ligand TypeMetal CenterPotential ReactionRole of Isopropyl Group
Chiral Schiff BaseTi, V, RuAsymmetric Epoxidation, Asymmetric Transfer HydrogenationSteric control of substrate approach
Chiral Phosphine-AminophenolRh, Ir, PdAsymmetric Hydrogenation, Asymmetric Allylic AlkylationTuning electronic and steric properties of the catalyst

This table outlines hypothetical applications based on established principles of asymmetric catalysis.

Role in Metal-Catalyzed Reactions (e.g., Suzuki-Miyaura type)

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. snnu.edu.cnnih.govlibretexts.org The performance of the catalyst is highly dependent on the ligand coordinated to the palladium center. While phosphine (B1218219) ligands are most common, ligands containing nitrogen and oxygen donor atoms are also effective. libretexts.org

Ligands derived from this compound could act as supporting ligands in Suzuki-Miyaura and other cross-coupling reactions. The amino and hydroxyl groups can form a stable chelate with the metal center, such as palladium. researchgate.net The electronic properties of the ligand, influenced by the phenolic ring and the amino group, can affect the reactivity of the metal center throughout the catalytic cycle. The steric hindrance provided by the isopropyl group can promote the reductive elimination step and help stabilize the active catalytic species. domainex.co.uk

Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques for Structure Elucidation

Spectroscopy is fundamental to confirming the identity and structure of 2-Amino-3-isopropylphenol by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound. While specific experimental spectra for this exact compound are not widely published, its expected NMR characteristics can be accurately predicted based on the substituent effects on the phenol (B47542) ring.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The isopropyl group would show a characteristic septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The aromatic region would display distinct signals for the three protons on the benzene (B151609) ring, with their chemical shifts and coupling patterns influenced by the directing effects of the hydroxyl, amino, and isopropyl groups. The protons of the -OH and -NH₂ groups would appear as broad singlets, the positions of which can be concentration and solvent-dependent.

¹³C NMR: The carbon-13 NMR spectrum would show a unique signal for each carbon atom in a different electronic environment. For this compound, nine distinct signals are expected: six for the aromatic carbons and three for the isopropyl group carbons (one methine and two methyl, which are equivalent). The chemical shifts of the aromatic carbons are particularly informative, indicating the points of substitution.

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the assignments. COSY would establish the connectivity between adjacent protons (e.g., between the isopropyl methine proton and the methyl protons), while HSQC would correlate each proton signal with its directly attached carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom TypeAssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)¹H Multiplicity
Aromatic CHC4-H, C5-H, C6-H~6.5 - 7.2~115 - 130Doublet, Triplet, Doublet
Aromatic C-OHC1-~150 - 155-
Aromatic C-NH₂C2-~135 - 140-
Aromatic C-CH(CH₃)₂C3-~130 - 135-
Isopropyl CH-CH(CH₃)₂~3.1 - 3.4~25 - 30Septet
Isopropyl CH₃-CH(CH₃)₂~1.2 - 1.4~20 - 25Doublet
Phenolic OH-OHVariable (broad s)-Singlet
Amino NH₂-NH₂Variable (broad s)-Singlet

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

N-H Stretching: The primary amine (-NH₂) group would exhibit two characteristic stretching bands in the region of 3300-3500 cm⁻¹.

O-H Stretching: The phenolic hydroxyl (-OH) group would show a broad absorption band around 3200-3600 cm⁻¹ due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl group appear just below 3000 cm⁻¹.

N-H Bending: The amine group also shows a bending vibration in the 1580-1650 cm⁻¹ range. docbrown.info

C=C Stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

C-N and C-O Stretching: The C-N stretching of the aromatic amine and the C-O stretching of the phenol are expected in the 1200-1350 cm⁻¹ range.

Table 2: Characteristic IR/Raman Vibrational Frequencies for this compound

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group
3300 - 3500N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3200 - 3600O-H Stretch (broad)Phenol (-OH)
3000 - 3100C-H StretchAromatic Ring
2850 - 2970C-H StretchIsopropyl Group
1580 - 1650N-H BendPrimary Amine (-NH₂)
1450 - 1600C=C StretchAromatic Ring
1200 - 1350C-N / C-O StretchAromatic Amine / Phenol

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. It is often coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC) for the analysis of mixtures.

For this compound (C₉H₁₃NO), the molecular weight is 151.21 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 151. A key fragmentation pattern would be the loss of a methyl group (•CH₃) from the isopropyl moiety, resulting in a prominent peak at m/z 136 ([M-15]⁺), which is a characteristic fragmentation for isopropyl-substituted aromatic compounds. nih.govnist.gov

GC-MS: This technique separates volatile compounds before they enter the mass spectrometer. For a polar compound like this compound, derivatization to a less polar, more volatile form may be necessary for efficient GC analysis. sigmaaldrich.comd-nb.info

LC-MS: Liquid chromatography is well-suited for analyzing polar, non-volatile compounds without derivatization. analab.com.twmasonaco.org LC-MS would separate the compound from impurities, and the mass spectrometer would provide mass data for identification. Soft ionization techniques like electrospray ionization (ESI) would likely show a strong signal for the protonated molecule [M+H]⁺ at m/z 152.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The phenolic ring is a chromophore that absorbs UV light. The presence of the amino (-NH₂) and hydroxyl (-OH) groups, which are strong auxochromes, is expected to shift the absorption maxima to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene or phenol. For instance, 2-aminophenol (B121084) exhibits absorption bands around 250 nm and 300 nm. researchgate.net A similar profile would be expected for this compound. The exact position of the absorption maxima (λ_max) can be influenced by the solvent's polarity and pH.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the chemical and electronic state of atoms within the top few nanometers of a material. For a solid sample of this compound, XPS analysis would confirm the presence of Carbon (C), Nitrogen (N), and Oxygen (O). High-resolution scans of the C 1s, N 1s, and O 1s regions would provide information about the chemical bonding. For example, the C 1s spectrum could be deconvoluted into components representing C-C/C-H (aromatic and aliphatic), C-N, and C-O bonds, each having a characteristic binding energy.

Chromatographic Methods for Purity and Reaction Monitoring

Chromatography is an essential technique for separating a compound from a mixture, which is crucial for assessing its purity and for monitoring the progress of a chemical reaction. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of this compound. A common approach would be reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). The compound's purity is determined by integrating the area of its corresponding peak and expressing it as a percentage of the total area of all peaks in the chromatogram.

Gas Chromatography (GC): GC can also be used for purity analysis, particularly if the compound or its derivatives are sufficiently volatile. thermofisher.com The principle is similar to HPLC, where the relative peak area corresponds to the purity.

Reaction Monitoring: Both HPLC and GC are invaluable for monitoring the synthesis of this compound. By taking small aliquots from the reaction mixture at different times and analyzing them, chemists can track the disappearance of starting materials and the formation of the desired product. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading to maximize yield and minimize impurities.

Crystallography and Solid-State Characterization

X-ray diffraction techniques are indispensable for the detailed characterization of the solid-state structure of crystalline materials like this compound. units.it These methods provide fundamental information about the atomic arrangement within the crystal lattice.

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides the most precise and unambiguous determination of a molecule's three-dimensional structure. carleton.edumdpi.com The process requires a high-quality single crystal of this compound, typically less than a millimeter in size. nih.gov

When a focused beam of X-rays is directed at the crystal, the electrons of the atoms scatter the X-rays, producing a unique diffraction pattern of spots. nih.gov By rotating the crystal and collecting diffraction data from multiple orientations, a complete dataset is obtained. carleton.edu The positions and intensities of these diffracted spots are used to calculate an electron density map of the repeating unit in the crystal (the unit cell). From this map, the precise positions of each atom can be determined, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles. carleton.edu This information reveals the molecule's exact conformation and how molecules pack together in the crystal lattice, including details of intermolecular interactions such as hydrogen bonding involving the amino and hydroxyl groups.

Table 3: Hypothetical Crystallographic Data for this compound

Parameter Description
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.53
b (Å) 12.15
c (Å) 9.21
α (°) 90
β (°) 105.4
γ (°) 90
Volume (ų) 920.7

| Z (Molecules/Unit Cell) | 4 |

Powder X-ray Diffraction (PXRD) is a powerful technique used to analyze microcrystalline powders. units.it Unlike single-crystal XRD, which requires a perfect crystal, PXRD is ideal for the routine characterization of bulk crystalline solids. units.it It is often used to identify crystalline phases, assess sample purity, and determine the degree of crystallinity. units.itfraunhofer.de

In a PXRD experiment, a monochromatic X-ray beam is directed at a powdered sample containing a vast number of tiny, randomly oriented crystallites. The diffracted X-rays are detected as a function of the scattering angle (2θ). units.it The resulting pattern is a plot of diffraction intensity versus 2θ angle. This pattern consists of a series of peaks, where each peak corresponds to a specific set of crystal lattice planes (d-spacings) according to Bragg's Law. units.it

The PXRD pattern is a unique "fingerprint" for a specific crystalline solid. units.it For this compound, this pattern can be used to confirm its identity by matching it against a reference pattern from a database or one calculated from single-crystal data. It can also distinguish between different polymorphic forms of the compound, as different crystal structures will produce distinct diffraction patterns.

Table 4: Representative Powder X-ray Diffraction Peaks for this compound

2θ Angle (°) d-spacing (Å) Relative Intensity (%)
10.2 8.67 85
15.5 5.71 100
18.8 4.72 60
20.5 4.33 75
24.7 3.60 40

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic and geometric properties of molecules. These calculations are based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy state. nih.gov This process, known as geometry optimization, is crucial as the molecular geometry dictates many of its physical and chemical properties. scm.com For aminophenol isomers, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d) or 6-311+G(2d,p), have been employed to determine their most stable conformations. researchgate.net For instance, in a study of 2-aminophenol (B121084), DFT calculations predicted that the cis conformer, where the hydroxyl group is directed towards the amino group, is the most stable form due to intramolecular hydrogen bonding. researchgate.net Such calculations would be invaluable in determining the preferred orientation of the amino, hydroxyl, and isopropyl groups in 2-Amino-3-isopropylphenol.

Table 1: Illustrative Optimized Geometrical Parameters for Phenol (B47542) (DFT/B3LYP/6-311++G(2df,2p))

ParameterBond/AngleCalculated ValueExperimental Value
Bond LengthO–H0.966 Å0.956 Å
C–O1.378 Å1.383 Å
C=C (avg)1.397 Å1.395 Å
Bond AngleC-O-H109.94°109.90°

Note: This data is for phenol and serves as an example of the output of DFT geometry optimization. ijaemr.com

Following geometry optimization, vibrational frequency analysis is typically performed to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. nih.govnih.gov The calculated frequencies correspond to the molecule's vibrational modes, such as stretching, bending, and torsional motions. ijaemr.com For aminophenol isomers, theoretical vibrational spectra have been calculated and compared with experimental data to aid in the assignment of spectral bands. researchgate.net In a study on phenol, DFT calculations were used to assign specific vibrational modes, such as the O-H stretching vibration and various C-C ring stretching and bending modes. ijaemr.com This type of analysis for this compound would allow for the prediction of its characteristic spectral peaks, which could aid in its experimental identification.

Table 2: Example of Calculated vs. Experimental Vibrational Frequencies for Phenol

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
O-H Stretch3858.93656.7
C-O Stretch1280.61259.0
OH In-plane Bend1193.11176.0

Note: This data is for phenol and illustrates the comparison between calculated and experimental vibrational frequencies. ijaemr.com A scaling factor is often applied to calculated frequencies to improve agreement with experimental values. nih.govnih.gov

Quantum chemical calculations are also used to predict a range of electronic properties. These include the distribution of electron density, dipole moment, and polarizability, which describes how easily the electron cloud of a molecule can be distorted by an external electric field. researchgate.net For N-acetyl-para-aminophenol (APAP), computational studies have shown that the dipole moment increases in the presence of polar solvents. banglajol.inforesearchgate.net The polarizability and hyperpolarizability, which are related to non-linear optical (NLO) properties, can also be calculated. researchgate.net These properties are derived from the molecule's electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key parameter that provides insight into the chemical reactivity and kinetic stability of a molecule. researchgate.net

Table 3: Example of Calculated Electronic Properties for N-acetyl-para-aminophenol (APAP) in Gas Phase

PropertyValue
HOMO Energy-7.44 eV
LUMO Energy-0.12 eV
HOMO-LUMO Gap7.32 eV
Dipole Moment2.273 D

Note: This data is for N-acetyl-para-aminophenol and serves as an example of predicted electronic properties. banglajol.inforesearchgate.net

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational flexibility and dynamic behavior of a molecule. nih.gov For a molecule like this compound, which has rotatable bonds (e.g., C-N, C-O, and the C-C bond of the isopropyl group), MD simulations could reveal the different conformations it can adopt in various environments (e.g., in a vacuum or in a solvent) and the energy barriers between these conformations. researchgate.net This is crucial for understanding how the molecule interacts with its surroundings, such as solvent molecules or biological receptors.

Mechanistic Insights from Computational Modeling

Computational modeling can provide profound insights into reaction mechanisms, helping to elucidate the pathways through which chemical reactions occur. By calculating the energies of reactants, transition states, and products, chemists can map out the potential energy surface of a reaction. For aminophenol-related compounds, this could involve modeling reactions such as oxidation or synthesis. For example, the synthesis of acetaminophen (B1664979) involves the reaction of p-aminophenol with acetic anhydride. researchgate.net Computational modeling could be used to study the step-by-step mechanism of this acylation reaction, identifying key intermediates and the energy barriers for each step. researchgate.net This information is vital for optimizing reaction conditions and understanding the factors that control reaction outcomes.

Quantitative Structure-Property/Reactivity Relationships (QSPR/QSRR)

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical methods that correlate the chemical structure of a series of compounds with their physical properties or chemical reactivity, respectively. nih.gov These models are built by calculating a set of molecular descriptors (numerical values that encode different aspects of the molecular structure) and then using statistical techniques to find a mathematical equation that relates these descriptors to the property of interest. For phenolic compounds, QSPR studies have been used to predict properties like antioxidant activity. Such models could potentially be developed to predict the properties of this compound based on its structural features, even without direct experimental measurement.

Future Research Directions and Academic Outlook

Development of Novel and Sustainable Synthetic Routes

The efficient and sustainable synthesis of polysubstituted phenols is a cornerstone of modern organic chemistry. For 2-Amino-3-isopropylphenol, future research will likely focus on developing regioselective and environmentally benign synthetic pathways, moving away from classical methods that may involve harsh conditions or produce significant waste.

One promising avenue is the dehydrogenative synthesis of N-functionalized 2-aminophenols from readily available cyclohexanones and amines. This approach allows for the one-shot installation of both amino and hydroxyl groups onto an aromatic ring, potentially simplifying the synthesis of polysubstituted 2-aminophenols. nih.govresearchgate.net Another area of exploration is the regioselective amination of 3-isopropylphenol (B134271). nih.gov Directed ortho-metalation followed by amination, or the use of novel catalytic systems that can overcome the steric hindrance of the isopropyl group, could provide direct access to the desired isomer.

Furthermore, the development of biocatalytic or flow-chemistry-based syntheses could offer significant advantages in terms of sustainability and efficiency. Enzymatic hydroxylation or amination of appropriately substituted precursors could provide a highly selective and green route to this compound.

Potential Synthetic Strategy Key Precursors Potential Advantages Foreseen Challenges
Dehydrogenative AromatizationSubstituted cyclohexanone, AmineOne-pot synthesis, potential for diversityControl of regioselectivity, optimization of reaction conditions
Directed Ortho-Amination3-IsopropylphenolDirect and regioselectiveSteric hindrance from the isopropyl group, harsh reagents
Catalytic Amination3-Isopropylphenol, Aminating agentPotential for high selectivity and milder conditionsCatalyst design and optimization, substrate scope
BiocatalysisSubstituted phenol (B47542) or anilineHigh selectivity, environmentally benignEnzyme discovery and engineering, process scale-up

Exploration of New Chemical Transformations and Derivatizations

The presence of three distinct functional handles—the aromatic ring, the amino group, and the hydroxyl group—makes this compound a versatile building block for a wide array of chemical transformations and derivatizations. Future research is expected to delve into the unique reactivity imparted by the interplay of these groups, particularly the influence of the bulky isopropyl substituent.

Derivatization of the amino and hydroxyl groups can lead to a vast library of new compounds with tailored properties. For instance, acylation, alkylation, or sulfonylation of the amino and hydroxyl moieties can be explored to create novel molecules with potential applications in pharmaceuticals or materials science. researchgate.net The synthesis of Schiff bases from the amino group and various aldehydes is another area of interest, potentially leading to compounds with interesting biological activities or applications as ligands in coordination chemistry. nih.gov

The steric hindrance provided by the isopropyl group is expected to play a significant role in the regioselectivity of these reactions, potentially allowing for selective functionalization of one group over the other. The development of orthogonal protection-deprotection strategies will be crucial for achieving precise control over the synthesis of complex derivatives.

Expansion of Applications in Advanced Materials Science

The field of advanced materials is constantly seeking new monomers that can impart unique properties to polymers and other materials. The structure of this compound suggests its potential as a valuable monomer for the synthesis of high-performance polymers.

The polymerization of aminophenols can lead to the formation of polyanilines and related conductive polymers. mdpi.comresearchgate.net The presence of the isopropyl group in this compound could influence the solubility, processability, and final properties of the resulting polymers. It may enhance solubility in organic solvents, a common challenge with rigid-rod polymers, and could also impact the polymer's morphology and electronic properties. The hydroxyl group offers a site for cross-linking or further functionalization, potentially leading to the development of thermosets with high thermal stability and chemical resistance.

Furthermore, derivatives of this compound could find applications as antioxidants or stabilizers in other polymer systems, leveraging the inherent antioxidant properties of phenols and amines. The bulky isopropyl group may enhance long-term stability by preventing oxidative degradation.

Potential Material Application Key Structural Feature Anticipated Properties
High-Performance PolymersAromatic backbone, reactive functional groupsThermal stability, chemical resistance, tailored solubility
Conductive PolymersPolymerizable amino and hydroxyl groupsElectrical conductivity, processability
Polymer Additives (Antioxidants)Phenolic and amino functionalitiesEnhanced polymer lifetime and durability

Integration of Computational Design in Synthetic and Materials Research

Computational chemistry and molecular modeling are becoming increasingly indispensable tools in the design and development of new molecules and materials. For a relatively unexplored compound like this compound, computational methods can provide valuable insights and guide experimental efforts.

Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of the molecule, including its reactivity, stability, and spectral characteristics. nih.gov Such studies can help in understanding the influence of the isopropyl group on the molecule's properties and in predicting the outcomes of various chemical reactions.

In the realm of materials science, computational tools can be used to predict the properties of polymers derived from this compound. gatech.eduresearchgate.net Molecular dynamics simulations can provide insights into the chain packing, morphology, and mechanical properties of these polymers, while quantum chemical calculations can predict their electronic and optical properties. This in silico screening can help in identifying the most promising polymer architectures for specific applications before embarking on extensive experimental synthesis and characterization.

Exploitation of its Unique Structural Features in New Chemical Technologies

The specific arrangement of functional groups and the presence of the isopropyl substituent in this compound could be leveraged for the development of new chemical technologies.

The ortho-aminophenol moiety is a well-known scaffold for the synthesis of benzoxazoles, a class of heterocyclic compounds with a wide range of biological activities and applications in materials science. rsc.org The isopropyl group at the 3-position could influence the properties and reactivity of the resulting benzoxazole (B165842) derivatives.

Furthermore, the compound's structure could be suitable for the design of novel ligands for catalysis or metal-ion sensing. The amino and hydroxyl groups can act as a bidentate chelate, and the isopropyl group could be used to tune the steric and electronic environment of the metal center. This could lead to the development of highly selective catalysts for a variety of organic transformations.

Q & A

Basic Questions

Q. What are the key physicochemical properties of 2-Amino-3-isopropylphenol, and how are they experimentally validated?

  • Methodological Answer : Characterize the compound using spectroscopic techniques (e.g., NMR, IR, mass spectrometry) and compare results with PubChem-derived structural data . Measure solubility in polar/nonpolar solvents (e.g., ethanol, ether) via phase partitioning experiments, referencing protocols for structurally similar aminophenols . Validate purity (>99%) via HPLC or titration, adhering to USP reagent-grade standards .

Q. How can researchers optimize synthetic routes for this compound under laboratory conditions?

  • Methodological Answer : Employ reductive amination or nucleophilic substitution strategies, adapting methods from 2-aminophenol derivatives . Monitor reaction progress via TLC and optimize temperature/pH to minimize by-products. Use AI-driven retrosynthesis tools (e.g., Reaxys, Pistachio) to predict feasible pathways .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow hazard mitigation guidelines for aminophenols, including:

  • Use of PPE (gloves, respirators, goggles) to prevent dermal/ocular exposure .
  • Proper ventilation to avoid inhalation toxicity .
  • Neutralization of spills with inert adsorbents (e.g., sand) to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Step 1 : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to isolate variables .
  • Step 2 : Validate antimicrobial or anticancer activity via orthogonal methods (e.g., MIC assays vs. cell viability tests) .
  • Step 3 : Cross-reference with computational models (e.g., molecular docking) to confirm mechanism-reactivity relationships .

Q. What advanced spectroscopic techniques are suitable for probing the electronic structure of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding networks .
  • UV-Vis Spectroscopy : Analyze π→π* transitions in the phenolic ring for reactivity studies .
  • DFT Calculations : Simulate electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior .

Q. How can the compound’s stability under varying experimental conditions be systematically evaluated?

  • Methodological Answer :

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds .
  • Oxidative Stability : Expose to controlled O₂ environments and monitor degradation via GC-MS .
  • pH-Dependent Stability : Use buffered solutions (pH 2–12) to assess protonation effects on solubility/reactivity .

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